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molecular formula C10H9F2NO B1444741 Azetidin-1-yl-(2,4-difluorophenyl)methanone CAS No. 955885-22-0

Azetidin-1-yl-(2,4-difluorophenyl)methanone

Cat. No. B1444741
M. Wt: 197.18 g/mol
InChI Key: IZUWUKOKDKHRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842713B2

Procedure details

4-Hydroxy-2,2-dimethyl-2,3-dihydro-benzofuran-6-carboxylic acid (1-methyl-1H-pyrazol-3-yl)-amide (31a) (421 mg, 1.47 mmol) and Cs2CO3 (965 mg, 2.96 mmol) was added to a solution of azetidin-1-yl(2,4-difluorophenyl)methanone (33a) (292 mg, 1.48 mmol). The reaction mixture was heated to 160° C. for 2 hr in a microwave. The mixture was filtered and concentrated, The residue was purified by SFC chromatography to give 4-[4-(azetidine-1-carbonyl)-3-fluoro-phenoxy]-2,2-dimethyl-2,3-dihydro-benzofuran-6-carboxylic acid (1-methyl-1H-pyrazol-3-yl)-amide (315 mg, 46% yield) and 4-[2-(azetidine-1-carbonyl)-5-fluoro-phenoxy]-2,2-dimethyl-2,3-dihydro-benzofuran-6-carboxylic acid (1-methyl-1H-pyrazol-3-yl)-amide (34 mg, 5% yield) as white solid.
Name
4-Hydroxy-2,2-dimethyl-2,3-dihydro-benzofuran-6-carboxylic acid (1-methyl-1H-pyrazol-3-yl)-amide
Quantity
421 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
965 mg
Type
reactant
Reaction Step One
Quantity
292 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([NH:7][C:8]([C:10]2[CH:20]=[C:19]([OH:21])[C:13]3[CH2:14][C:15]([CH3:18])([CH3:17])[O:16][C:12]=3[CH:11]=2)=[O:9])=[N:3]1.C([O-])([O-])=O.[Cs+].[Cs+].[N:28]1([C:32]([C:34]2[CH:39]=[CH:38][C:37]([F:40])=[CH:36][C:35]=2[F:41])=[O:33])[CH2:31][CH2:30][CH2:29]1>>[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([NH:7][C:8]([C:10]2[CH:20]=[C:19]([O:21][C:37]3[CH:38]=[CH:39][C:34]([C:32]([N:28]4[CH2:31][CH2:30][CH2:29]4)=[O:33])=[C:35]([F:41])[CH:36]=3)[C:13]3[CH2:14][C:15]([CH3:18])([CH3:17])[O:16][C:12]=3[CH:11]=2)=[O:9])=[N:3]1.[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([NH:7][C:8]([C:10]2[CH:20]=[C:19]([O:21][C:35]3[CH:36]=[C:37]([F:40])[CH:38]=[CH:39][C:34]=3[C:32]([N:28]3[CH2:31][CH2:30][CH2:29]3)=[O:33])[C:13]3[CH2:14][C:15]([CH3:18])([CH3:17])[O:16][C:12]=3[CH:11]=2)=[O:9])=[N:3]1 |f:1.2.3|

Inputs

Step One
Name
4-Hydroxy-2,2-dimethyl-2,3-dihydro-benzofuran-6-carboxylic acid (1-methyl-1H-pyrazol-3-yl)-amide
Quantity
421 mg
Type
reactant
Smiles
CN1N=C(C=C1)NC(=O)C1=CC2=C(CC(O2)(C)C)C(=C1)O
Name
Cs2CO3
Quantity
965 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
292 mg
Type
reactant
Smiles
N1(CCC1)C(=O)C1=C(C=C(C=C1)F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by SFC chromatography

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C=C1)NC(=O)C1=CC2=C(CC(O2)(C)C)C(=C1)OC1=CC(=C(C=C1)C(=O)N1CCC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 315 mg
YIELD: PERCENTYIELD 46%
Name
Type
product
Smiles
CN1N=C(C=C1)NC(=O)C1=CC2=C(CC(O2)(C)C)C(=C1)OC1=C(C=CC(=C1)F)C(=O)N1CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 34 mg
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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